molecular formula C22H18ClN3O2S2 B2662532 N-(4-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291848-66-2

N-(4-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2662532
CAS No.: 1291848-66-2
M. Wt: 455.98
InChI Key: FGRCAWDRSXYVDT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a 2,5-dimethylphenyl substituent at position 3 of the pyrimidinone core, a sulfanyl bridge at position 2, and an N-(4-chlorophenyl)acetamide moiety. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions, while the thienopyrimidinone scaffold contributes to π-π stacking and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-13-3-4-14(2)18(11-13)26-21(28)20-17(9-10-29-20)25-22(26)30-12-19(27)24-16-7-5-15(23)6-8-16/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRCAWDRSXYVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Substituents (Position) Key Functional Groups
Target Compound Thieno[3,2-d]pyrimidinone 3-(2,5-dimethylphenyl), 2-sulfanylacetamide Chlorophenyl, dimethylphenyl, sulfanyl
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4,6-diamino, 2-sulfanylacetamide Chlorophenyl, amino groups
2-{[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidinone (dihydro) 3-(4-chlorophenyl), 2-sulfanylacetamide Trifluoromethylphenyl, dihydro core
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidinone 4-methyl, 2-thioacetamide Dichlorophenyl

Key Observations :

  • Substituent Effects: The 2,5-dimethylphenyl group in the target compound may confer steric hindrance compared to the 4-chlorophenyl group in , altering receptor affinity. The 4-chlorophenyl acetamide moiety is shared with , but the latter lacks the thieno-fused ring system.
  • Electron-Withdrawing Groups : The trifluoromethyl group in increases electronegativity, contrasting with the methyl groups in the target compound, which may modulate metabolic stability .

Pharmacological and Physicochemical Properties

Activity Trends :

  • Antimicrobial vs. Anticancer : Dichlorophenyl derivatives (e.g., ) show antifungal activity, while trifluoromethyl-substituted analogues (e.g., ) exhibit antiproliferative effects, suggesting substituent-dependent target selectivity.
  • Role of Thienopyrimidinone: The dihydrothienopyrimidinone core in may enhance DNA intercalation or kinase inhibition compared to non-fused pyrimidines .

Crystallographic and Conformational Analysis

  • The target compound’s crystal structure is unreported, but analogues like adopt planar conformations with intermolecular N–H···O and C–H···S interactions stabilizing the lattice .
  • In N-(3,5-dimethylphenyl) derivatives (e.g., ), the acetamide chain adopts a gauche conformation, optimizing sulfur-aryl interactions .

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